molecular formula C6H12Cl2N2S B1456139 [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride CAS No. 1332530-54-7

[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

Cat. No. B1456139
M. Wt: 215.14 g/mol
InChI Key: PHRSEBDAWCEKGO-UHFFFAOYSA-N
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Description

“[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride” is a chemical compound that is related to the thiazole group . Thiazoles are a type of heterocyclic compound that has been extensively studied due to their diverse biological activities . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in many studies . For instance, a series of new Betti bases, which include “[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride”, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

Thiazole derivatives have been found to undergo a variety of chemical reactions. For instance, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Also, they have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

  • Pharmaceutical and Biological Activities

    • Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
    • They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
    • Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
  • Industrial Applications

    • Thiazoles have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
    • They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
  • Antifungal Activity

    • A series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized and screened for their antifungal activity .
  • Antimicrobial Potential

    • Among the different derivatives, some compounds showed significant analgesic and anti-inflammatory activities .
  • Treatment of Inflammatory Disease

    • Niridazole is used as schistosomicide and also is prescribed for the treatment of periodontitis (an inflammatory disease) .
  • Drug Design and Discovery

    • Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .
    • They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs .
  • Antioxidant, Analgesic, and Anti-inflammatory Activities

    • Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents .
    • Among the tested compounds, some showed significant analgesic and anti-inflammatory activities .
  • Antifungal Activity

    • Certain thiazole derivatives have been synthesized and screened for their antifungal activity .
    • For instance, 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides have shown promising results .
  • Antimicrobial Drug

    • Sulfathiazole, a thiazole derivative, is used as an antimicrobial drug .
  • Antiretroviral Drug

    • Ritonavir, which contains a thiazole ring, is used as an antiretroviral drug .
  • Antifungal Drug

    • Abafungin is an antifungal medication that is mostly used topically to suppress skin infections caused by various fungi .
  • Antineoplastic Drug

    • Thiazoles are found in antineoplastic drugs like Bleomycine and Tiazofurin .

Future Directions

Thiazole derivatives continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on the design and development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-4-3-8-6(9-4)5(2)7;;/h3,5H,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRSEBDAWCEKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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